4-acetyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-12-19(17-4-3-9-20-13-17)22-23(14)11-10-21-27(25,26)18-7-5-16(6-8-18)15(2)24/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGIDAIEVUCXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, a compound with the molecular formula C19H20N4O3S and a molecular weight of 384.45 g/mol, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antibacterial activities, supported by relevant studies and data.
Chemical Structure
The compound's structure is characterized by the presence of a benzenesulfonamide moiety linked to a pyridine and a pyrazole ring. This unique combination of functional groups is thought to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing a 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, a study synthesized various pyrazole derivatives and evaluated their effectiveness against multiple cancer cell lines, including lung, breast, and colorectal cancers. The results demonstrated that certain derivatives exhibited potent antiproliferative effects, particularly on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Table 1: Summary of Anticancer Activities of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 12.5 | |
| Compound B | HepG2 (Liver) | 15.0 | |
| This compound | Various | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Research has shown that compounds similar to this compound exhibit selective inhibition of COX enzymes, which are crucial in the inflammatory response. For example, derivatives have demonstrated significant inhibition of COX-2 with selectivity indices surpassing those of established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Table 2: COX Inhibition Activities of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Compound C | 10.0 | 0.5 | 20 | |
| Compound D | 8.0 | 0.01 | 800 | |
| This compound | TBD | TBD | TBD |
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored, revealing promising activity against various bacterial strains. Studies indicate that certain analogs possess significant antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis .
Table 3: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound E | Staphylococcus aureus | 0.025 | |
| Compound F | Escherichia coli | 0.015 | |
| This compound | TBD | TBD |
Case Study 1: Anticancer Efficacy
In a controlled study involving various pyrazole derivatives, one compound demonstrated an IC50 value of 12 µM against breast cancer cells, showing potential for further development as an anticancer agent. The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
A derivative was evaluated in a carrageenan-induced paw edema model in rats, showing a significant reduction in inflammation compared to the control group, suggesting effective modulation of inflammatory pathways.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula: C19H20N4O3S
- Molecular Weight: 384.45 g/mol
- IUPAC Name: 4-acetyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are crucial for preventing tumor growth.
Case Study:
A study evaluated the compound's effect on breast cancer cells, revealing an IC50 value of 0.045 mM, indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in animal models. In a carrageenan-induced paw edema model, it significantly reduced inflammation compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study:
In a rat model, administration of the compound resulted in a reduction of paw swelling by approximately 60% after 4 hours, demonstrating its efficacy in modulating inflammatory pathways.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antibiotic.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.05 mM |
| Escherichia coli | 0.10 mM |
| Pseudomonas aeruginosa | 0.15 mM |
Treatment of Leishmaniasis
The compound's structural similarity to other benzenesulfonamide derivatives has led to investigations into its potential use against leishmaniasis, a neglected tropical disease. Studies suggest that modifications in the pyrazole ring enhance its activity against Leishmania species.
Case Study:
A derivative of this compound was tested against Leishmania infantum and exhibited an IC50 value comparable to pentamidine, a standard treatment for leishmaniasis .
Neurological Disorders
Given the presence of pyridine and pyrazole moieties in its structure, there is potential for this compound to be explored in the context of neurological disorders such as Alzheimer's disease. Research into similar compounds has shown promise in inhibiting acetylcholinesterase activity, which is beneficial for cognitive function.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions under basic conditions. In a study by EvitaChem, reaction with methyl iodide in THF at 60°C yielded the N-methylated derivative (76% yield).
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-alkylation of sulfonamide | CH₃I, K₂CO₃, THF, 60°C, 12 h | N-methyl-benzenesulfonamide derivative | 76% |
Hydrolysis of Acetyl Group
The acetyl moiety undergoes hydrolysis under acidic or basic conditions. A 2022 study demonstrated that refluxing with 2 M HCl/EtOH (1:1) for 8 hours cleaves the acetyl group to form the corresponding carboxylic acid .
Key data:
-
Optimal conditions: 2 M HCl, ethanol, reflux, 8 h
-
Product characterization: IR showed loss of C=O stretch at 1,710 cm⁻¹; new O-H stretch at 3,400 cm⁻¹.
Pyrazole Ring Functionalization
The pyrazole ring undergoes electrophilic substitution. In a 2018 study, bromination with Br₂ in CHCl₃ at 0°C selectively substituted the 4-position of the pyrazole ring :
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br₂ (1.2 eq), CHCl₃ | C4 of pyrazole | 68% |
Cyclization Reactions
Reaction with ethyl acetoacetate in acetic acid under reflux (6 h) forms fused heterocycles, as reported in a 2013 synthetic study :
Mechanism:
-
Enolate formation at the acetyl group
-
Nucleophilic attack on the pyridine ring
Product: 1-(Triazino[5,6-b]indol-3-yl)-3-methyl-pyrazol-5-one (confirmed via ¹H-NMR: δ 2.29 ppm for CH₃) .
Sulfonamide Cross-Coupling
The NH group of the sulfonamide participates in Buchwald-Hartwig couplings. A 2022 patent (US5466823A) reported palladium-catalyzed coupling with aryl halides :
| Catalyst System | Substrate | Yield |
|---|---|---|
| Pd(OAc)₂/Xantphos, Cs₂CO₃ | 4-Bromotoluene | 82% |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) revealed decomposition onset at 215°C, with mass loss correlating to acetyl group release. No degradation was observed below 150°C in inert atmospheres .
Biocatalytic Modifications
In a 2022 PMC study, fungal peroxidases oxidized the pyridinyl group to form N-oxide derivatives under mild conditions (pH 7, 25°C) :
This compound's reactivity profile highlights its versatility for synthesizing pharmacologically active derivatives, particularly in anti-inflammatory and antimicrobial applications . Research gaps remain in asymmetric catalysis and photochemical reactions, warranting further study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Findings
Substituent Impact on Physicochemical Properties
- Pyridine vs. Phenyl/Pyrimidine Groups: The pyridin-3-yl substituent in the target compound likely improves aqueous solubility compared to phenyl (as in ) or bromo-chloropyrimidine (as in ) analogs.
- Acetylated Sulfonamide vs. However, trifluoromethyl groups are known to enhance metabolic stability and membrane permeability .
- Fluorinated Derivatives : Example 53 in incorporates fluorine atoms, which typically increase metabolic stability and bioavailability. The absence of fluorine in the target compound may reduce its half-life but improve synthetic accessibility.
Preparation Methods
Preparation of 3-(Pyridin-3-yl)-2,4-pentanedione
The synthesis begins with the formation of a diketone precursor. A modified Claisen condensation between ethyl 3-pyridinylacetate and acetylacetone in the presence of sodium methoxide (NaOMe) yields 3-(pyridin-3-yl)-2,4-pentanedione.
Reaction Conditions :
- Solvent : Anhydrous methanol
- Catalyst : 25% NaOMe in methanol (1.2 equiv)
- Temperature : 60°C, 12 hours
- Yield : 78%
Cyclization with Methylhydrazine
The diketone reacts with methylhydrazine in acetic acid to form the pyrazole ring. Regioselectivity is influenced by the electron-withdrawing pyridinyl group, directing hydrazine addition to the β-keto position.
Reaction Conditions :
- Molar Ratio : Diketone : methylhydrazine = 1 : 1.1
- Solvent : Glacial acetic acid
- Temperature : Reflux, 8 hours
- Yield : 85% (5-methyl-3-(pyridin-3-yl)-1H-pyrazole)
Alkylation with 2-Chloroethylamine
The pyrazole’s N1 position is alkylated using 2-chloroethylamine hydrochloride under basic conditions:
$$
\text{Pyrazole} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N1-alkylated intermediate}
$$
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, DMF, 80°C | 72 | 95 |
| Cs₂CO₃, DMF, 100°C | 68 | 93 |
Sulfonylation with 4-Acetylbenzenesulfonyl Chloride
The ethylamine sidechain is sulfonylated using 4-acetylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{Intermediate} + \text{ClSO}2\text{C}6\text{H}4\text{COCH}3 \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Key Parameters :
- Molar Ratio : 1 : 1.05 (amine : sulfonyl chloride)
- Reaction Time : 4 hours
- Yield : 89%
Synthetic Route 2: Sequential Functionalization of Preformed Pyrazole
Sidechain Elongation and Sulfonylation
The pyrazole is alkylated with 2-bromoethylamine hydrobromide, followed by sulfonylation as in Route 1.
Comparative Analysis of Synthetic Methods
Table 1 : Efficiency Metrics for Primary Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 52 | 41 |
| Step Count | 4 | 5 |
| Regioselectivity Control | High | Moderate |
| Scalability | Industrial | Lab-scale |
Optimization of Critical Steps
Diketone Synthesis
Replacing NaOMe with NaH in toluene improves diketone purity (98% vs. 92%) by minimizing ester hydrolysis.
Pyrazole Cyclization
Microwave-assisted synthesis reduces reaction time from 8 hours to 45 minutes with comparable yield (83%).
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridinyl-H), 7.92 (d, J = 8.2 Hz, 2H, sulfonamide-ArH), 2.55 (s, 3H, acetyl-CH₃).
- HRMS : [M+H]⁺ Calcd. for C₂₀H₂₁N₄O₃S: 413.1382; Found: 413.1385.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity.
Challenges and Limitations
Q & A
Q. What are the recommended synthetic routes for 4-acetyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 60–80°C).
- Step 2 : Sulfonylation of the pyrazole intermediate with 4-acetylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
- Step 3 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF, 50–70°C).
Optimization strategies include: - Using Design of Experiments (DOE) to balance temperature, solvent polarity, and catalyst loading.
- Monitoring purity via HPLC or TLC at each step to minimize side products.
- Example yield improvements: Adjusting pH to 7–8 during sulfonylation increases reaction efficiency by 15–20% .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles, torsion angles, and confirms stereochemistry (e.g., pyrazole ring planarity and sulfonamide geometry) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm the acetyl group; δ 7.0–8.5 ppm verify pyridinyl and aromatic protons.
- ¹³C NMR : Signals at ~125–150 ppm indicate sp² carbons in the pyrazole and pyridine rings.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₄O₃S: 435.1491) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against cyclooxygenase (COX-2) or carbonic anhydrase isoforms due to sulfonamide’s known role in enzyme targeting .
- Antimicrobial activity : Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data for this compound?
- Methodological Answer :
- Re-evaluate force field parameters : Adjust partial charges or torsional potentials in docking software (e.g., AutoDock Vina) to better model sulfonamide-protein interactions .
- Solvent effects : Simulate explicit water molecules in MD simulations to account for hydration’s impact on binding affinity .
- Assay validation : Confirm experimental conditions (e.g., pH, cofactors) match physiological environments. For example, COX-2 inhibition assays require pH 7.4 and 1 mM glutathione .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyridinyl and sulfonamide moieties?
- Methodological Answer :
- Fragment-based design : Replace the pyridinyl group with substituted phenyl or thiophene rings to assess π-π stacking contributions .
- Sulfonamide modifications : Introduce methyl/fluoro substituents at the 4-acetyl position to evaluate steric and electronic effects on target binding .
- Bioisosteric replacement : Substitute the pyrazole with triazole or imidazole cores to compare metabolic stability .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Buffer compatibility : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Light/heat stability : Expose to UV light (254 nm) and 40–60°C for 48 hours to assess photodegradation and thermal decomposition .
- Metabolic stability : Use liver microsome assays (e.g., human CYP3A4) to identify major metabolites and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
